molecular formula C14H8F3NO B14087148 3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile

3-(Trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile

Cat. No.: B14087148
M. Wt: 263.21 g/mol
InChI Key: FVWQUCHMRLRHBS-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile is an organic compound that features a biphenyl core with a trifluoromethoxy group and a carbonitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major products can include carboxylic acids or ketones.

    Reduction: The major products can include amines or alcohols.

    Substitution: The major products can include ethers or esters.

Scientific Research Applications

3-(Trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethoxy)-[1,1’-biphenyl]-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research fields.

Properties

Molecular Formula

C14H8F3NO

Molecular Weight

263.21 g/mol

IUPAC Name

4-phenyl-2-(trifluoromethoxy)benzonitrile

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)19-13-8-11(6-7-12(13)9-18)10-4-2-1-3-5-10/h1-8H

InChI Key

FVWQUCHMRLRHBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)OC(F)(F)F

Origin of Product

United States

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